N-allyl-3-(2-phenylethoxy)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-(2-phenylethoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H19NO2/c1-2-12-19-18(20)16-9-6-10-17(14-16)21-13-11-15-7-4-3-5-8-15/h2-10,14H,1,11-13H2,(H,19,20) |
InChI Key |
BNLPWLJTPGNLHQ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Structure Activity Relationships Sar and Molecular Design of N Allyl 3 2 Phenylethoxy Benzamide
Elucidation of Key Structural Motifs for Biological Activity
Influence of the N-Allyl Substituent on Activity
The N-allyl group is a critical determinant of the molecule's interaction with its target receptor. The introduction of an allyl group at the nitrogen of the benzamide (B126) can significantly influence binding affinity and functional activity. For instance, in a series of dopamine (B1211576) D-2 receptor antagonists, the replacement of an ethyl group with an allyl group resulted in a nearly tenfold increase in affinity. nih.gov This enhancement is often attributed to the unique electronic and conformational properties of the allyl group's double bond, which can engage in specific interactions, such as π-π stacking or hydrophobic interactions, within the receptor's binding pocket.
However, the impact of the N-allyl group is context-dependent. In studies of 1,2,4-triazole (B32235) derivatives, an N-alkene (like allyl) substituent was found to be less effective for antibacterial activity compared to an N-phenyl ring, suggesting that the specific receptor environment dictates the favorability of this group. mdpi.com
Table 1: Influence of N-Substituent on Receptor Affinity in Related Compounds
| Compound Class | N-Substituent | Change in Activity | Reference |
|---|---|---|---|
| Dopamine D-2 Antagonists | Allyl vs. Ethyl | ~10-fold increase in affinity | nih.gov |
| 1,2,4-Triazoles | Alkene vs. Phenyl | Lower antibacterial activity | mdpi.com |
Contribution of the Phenylethoxy Moiety to Receptor Binding
The phenylethoxy moiety is another crucial component for receptor binding, likely providing key anchoring points within the target. This group consists of a flexible ethyl linker and a terminal phenyl ring. The ethyl linker allows the phenyl group to adopt an optimal orientation within the binding site. The phenyl ring itself can participate in various non-covalent interactions, including hydrophobic and aromatic interactions (π-π stacking or cation-π interactions) with complementary residues in the receptor.
Studies on N6-(2-phenylethyl)adenosine derivatives have shown that the biological efficacy is highly sensitive to substitutions on the phenyl ring, underscoring its importance in the ligand-receptor interaction. nih.gov Similarly, research on phenethylamine (B48288) derivatives has demonstrated that N-benzyl substitution dramatically improves both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov This suggests that the aromatic ring of the phenylethoxy group in N-allyl-3-(2-phenylethoxy)benzamide is essential for high-affinity binding.
Benzamide Scaffold Modifications and Their Impact
The central benzamide scaffold serves as the structural backbone, positioning the N-allyl and phenylethoxy groups in a specific spatial arrangement for optimal receptor interaction. Modifications to this scaffold can have a profound impact on the molecule's activity. The amide linkage (-CONH-) itself is a key feature, capable of forming hydrogen bonds with amino acid residues in the receptor binding site. mdpi.com
Research on various benzamide derivatives has shown that modifications to the benzamide ring, such as the introduction of different substituents, can alter the electronic properties and conformation of the entire molecule, thereby influencing its biological activity. nih.gov For example, the position and nature of substituents on the phenyl ring of the benzamide can fine-tune the molecule's binding affinity and selectivity for its target. nih.govscience.gov
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional shape, or conformation, of this compound is critical for its biological function, as receptors are chiral environments that selectively bind molecules with specific stereochemistry. ethernet.edu.et The molecule's activity is likely influenced by the rotational freedom around its single bonds, particularly the amide bond and the bonds within the phenylethoxy linker.
Atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond, could be a factor in this compound. Studies on related N-(α-phenylethyl)benzamides have shown the existence of stable rotamers with different biological activities. researchgate.net The presence of bulky groups can restrict rotation, leading to distinct, non-interconverting conformers. Dynamic NMR spectroscopy and theoretical calculations are powerful tools for studying these conformational dynamics. researchgate.netnih.gov
Molecular Modeling and Computational Chemistry in SAR Elucidation
Molecular modeling and computational chemistry are indispensable tools for understanding the structure-activity relationships of molecules like this compound at a molecular level. mdpi.comnih.gov These methods allow for the visualization of the molecule's three-dimensional structure and its potential interactions with a biological target.
Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic properties and predict its most stable conformation. mdpi.com This information is crucial for understanding how the molecule will behave in a biological environment. Computational approaches can also predict pharmacokinetic properties, helping to guide the design of molecules with better drug-like characteristics. mdpi.comnih.gov
Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound, docking studies can provide valuable insights into its binding mode. These studies can identify key amino acid residues in the receptor's binding pocket that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). acs.org
Table 2: Common Ligand-Target Interactions Identified Through Docking Studies of Benzamide Analogs
| Molecular Moiety | Type of Interaction | Interacting Receptor Residue Type | Reference |
|---|---|---|---|
| Amide NH | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Serine | mdpi.com |
| Amide C=O | Hydrogen Bond Acceptor | Arginine, Asparagine, Glycine | mdpi.com |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | acs.org |
Biological Activities and Preclinical Investigations of N Allyl 3 2 Phenylethoxy Benzamide
Enzyme Inhibition Studies
Histone Deacetylase (HDAC) Inhibition
No publicly available scientific literature was found detailing histone deacetylase (HDAC) inhibition studies specifically for the compound N-allyl-3-(2-phenylethoxy)benzamide. However, the broader class of benzamide (B126) derivatives has been investigated for this activity. For instance, compounds featuring an N-(2-aminophenyl)benzamide group have been noted for their unique binding mode and selectivity towards HDAC1 and HDAC2. mdpi.com Research into bifunctional HDAC inhibitors has led to the development of molecules like N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which showed class I selectivity with IC₅₀ values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org These studies underscore the potential of the benzamide scaffold in designing HDAC inhibitors, though specific data for this compound remains unavailable. mdpi.comipinnovative.comexplorationpub.com
Urease Inhibition
There is no specific information available in the reviewed scientific literature regarding the urease inhibition activity of this compound. Research into urease inhibitors has explored various chemical scaffolds, including other benzamide derivatives. nih.govresearchgate.net For example, studies on bi-heterocyclic benzamides and conjugates of drugs like diclofenac (B195802) with sulfa drugs have shown that some of these molecules can act as potent urease inhibitors, with some exhibiting competitive inhibition. acs.orgacs.orgnih.gov One study identified a benzamide derivative as a potential potent urease inhibitor. researchgate.net However, these findings are on structurally distinct molecules, and data for this compound is not present in the available literature.
Acetylcholinesterase (AChE) Inhibition (for related benzamide derivatives)
While no direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound were identified, extensive research has been conducted on related benzamide derivatives as potential agents for Alzheimer's disease.
A series of N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives were synthesized and evaluated for their inhibitory action against AChE. dergipark.org.tr The compounds demonstrated potent inhibition at the nanomolar level. The unsubstituted parent compound, 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide, was the most effective with a Kᵢ value of 15.51 ± 1.88 nM. dergipark.org.tr Substitutions on the phenyl ring with methoxy (B1213986), fluoro, or trifluoromethylene groups were found to decrease the inhibitory potency. dergipark.org.tr
Another study focused on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters. The parent benzamides showed moderate AChE inhibition, with IC₅₀ values ranging from 33.1 to 85.8 µM, which is comparable or superior to the established inhibitor rivastigmine. nih.govmdpi.com
Furthermore, a novel series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were assessed, with compound 5d (ortho-fluoro substitution) emerging as the most active, showing an IC₅₀ of 13 ± 2.1 nM, significantly more potent than the reference drug donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). mui.ac.ir
The table below summarizes the inhibitory activities of various benzamide derivatives against acetylcholinesterase.
Table 1: Acetylcholinesterase (AChE) Inhibition by Related Benzamide Derivatives
| Compound Class/Name | AChE Inhibition (IC₅₀ / Kᵢ) | Reference |
|---|---|---|
| 2-Benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Kᵢ = 15.51 ± 1.88 nM | dergipark.org.tr |
| 2-(4-Methoxybenzamido)-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Kᵢ = 37.82 ± 4.45 nM | dergipark.org.tr |
| 2-(4-Fluorobenzamido)-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Kᵢ = 40.11 ± 2.67 nM | dergipark.org.tr |
| 2-(4-(Trifluoromethyl)benzamido)-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Kᵢ = 41.24 ± 10.13 nM | dergipark.org.tr |
| Halogenated 2-hydroxy-N-phenylbenzamides | IC₅₀ = 33.1 - 85.8 µM | nih.govmdpi.com |
| Compound 5d (ortho-fluoro N-(2-(piperidine-1-yl)ethyl)benzamide derivative) | IC₅₀ = 13 ± 2.1 nM | mui.ac.ir |
| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(pyridin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3f) | Kᵢ = 8.91 ± 1.65 nM | bohrium.com |
Antimicrobial Activity
Antibacterial Spectrum and Potency
No studies specifically detailing the antibacterial spectrum and potency of this compound were found in the reviewed literature. The benzamide scaffold is, however, a component of many compounds investigated for antibacterial properties. For example, certain benzamide substituted Mannich bases have shown activity against both Gram-positive (e.g., Enterococcus faecalis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Other research has focused on benzamide derivatives containing quinoxaline (B1680401) and benzothiazole, which also demonstrated activity against various bacterial strains. researchgate.netresearchgate.net Additionally, N-allyl derivatives of other heterocyclic systems, such as 1,2,4-triazoles, have exhibited a broad spectrum of antibacterial activity. mdpi.com These findings relate to different molecular structures and cannot be directly extrapolated to this compound.
Antitubercular Potential
While research on the direct antitubercular activity of this compound is not extensively documented in publicly available literature, the broader class of benzamide derivatives has been a subject of interest in the development of novel antitubercular agents. Some benzamide derivatives have shown promise in targeting various metabolic functions in mycobacteria. researchgate.net
Antitumor Activity
The antitumor potential of this compound and related compounds is an active area of investigation. Benzamide derivatives, as a class, have demonstrated the ability to interfere with the growth of various cancer cell lines. nih.govgoogle.com The mechanisms underlying these effects are multifaceted and are believed to involve the modulation of key cellular signaling pathways.
Mechanisms of Tumor Cell Proliferation Inhibition
The inhibition of tumor cell proliferation by certain benzamide derivatives is thought to occur through several mechanisms, including the induction of apoptosis and the modulation of intracellular calcium (Ca²⁺) levels. researchgate.net
Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some sigma-2 (σ₂) receptor agonists, a class to which this compound may belong, have been shown to induce apoptosis in tumor cells. researchgate.net This process can be triggered by signals that lead to the release of pro-apoptotic factors from mitochondria. unife.itnih.gov The regulation of proteins from the Bcl-2 family at the endoplasmic reticulum-mitochondrial interface plays a critical role in controlling this process. frontiersin.orgmdpi.com
Ca²⁺ Modulation: Intracellular calcium signaling is a vital component of numerous cellular processes, and its dysregulation is often observed in cancer cells. unife.it The endoplasmic reticulum (ER) is a major intracellular calcium store, and its release of calcium can influence cell fate. unife.it Alterations in ER calcium levels can trigger ER stress, which may lead to apoptosis. unife.it Furthermore, excessive calcium uptake by mitochondria can induce the mitochondrial permeability transition pore (mPTP) to open, a key event in some forms of cell death. nih.govunife.it Certain compounds can modulate these calcium fluxes, thereby influencing cell survival and death pathways. unife.itfrontiersin.org
Antiprion Activity
Research has explored the potential of benzamide derivatives as antiprion agents. nih.gov Some studies have identified compounds that can effectively eliminate yeast prions, suggesting a potential for developing therapeutics against prion diseases. nih.gov For instance, certain compounds have shown the ability to cure the [MOT3+] prion in yeast. nih.gov The development of high-throughput screening assays has facilitated the discovery of novel small molecules with antiprion activity. nih.gov
Receptor Ligand Binding and Functional Modulation
Sigma Receptor Ligand Properties
This compound is suggested to possess affinity for sigma receptors. nih.gov Sigma receptors are classified into two main subtypes, σ₁ and σ₂, which are expressed in various tissues, including the central nervous system and tumor cells. researchgate.netsigmaaldrich.com These receptors are involved in a wide range of cellular functions and are considered therapeutic targets for various disorders. researchgate.netgoogle.com
The σ₁ receptor has been implicated in the modulation of neurotransmitter release and neuroprotection. sigmaaldrich.com In contrast, the σ₂ receptor is found in high densities in proliferating tumor cells and is a target for potential anticancer agents. sigmaaldrich.comacs.org Ligands that bind to σ₂ receptors can induce cell death in cancer cells. sigmaaldrich.com The affinity of a ligand for each sigma receptor subtype is a critical determinant of its pharmacological profile.
Table 1: Sigma Receptor Binding Affinity of Selected Compounds This table is for illustrative purposes and may not directly include this compound due to a lack of publicly available specific binding data.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Haloperidol | σ₁ and σ₂ | ~1 |
| (+)SKF-10,047 | σ₁ > σ₂ | High |
| DTG | Non-selective | High |
Modulation of Neurotransmitter Systems
The interaction of compounds with sigma receptors can lead to the modulation of various neurotransmitter systems. sigmaaldrich.com
Glutamatergic Neurotransmission: Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for normal brain function. nih.gov The glutamatergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders. nih.govgoogle.com Sigma-1 receptor activation has been shown to modulate NMDA-type glutamate receptor function. sigmaaldrich.com This modulation can influence synaptic plasticity and neuronal excitability. The precise effects of this compound on glutamatergic neurotransmission are a subject for further investigation.
Mechanisms of Action and Biological Pathways of N Allyl 3 2 Phenylethoxy Benzamide
Elucidation of Molecular Targets and Binding Modes
There is no available data identifying the specific molecular targets of N-allyl-3-(2-phenylethoxy)benzamide or describing its binding modes.
Intracellular Signaling Pathways Modulated
No studies were found that elucidate the intracellular signaling pathways modulated by this compound.
Enzymatic Reaction Mechanisms in Biological Contexts
Information on the enzymatic reaction mechanisms involving this compound in biological contexts is not available in the current body of scientific literature.
Cellular Responses and Phenotypic Changes (e.g., cell differentiation, cell proliferation inhibition)
There are no documented studies on the specific cellular responses or phenotypic changes, such as cell differentiation or inhibition of cell proliferation, induced by this compound.
Preclinical Models and in Vitro Efficacy Assessment for N Allyl 3 2 Phenylethoxy Benzamide
In Vitro Cell-Based Assays for Biological Activity Evaluation
No published data is currently available for the in vitro biological activity of N-allyl-3-(2-phenylethoxy)benzamide in any cell-based assay.
Non-Mammalian and Mammalian Preclinical Models for Efficacy Studies
There are no published studies on the efficacy of this compound in any non-mammalian or mammalian preclinical models.
Derivatives and Analogues of N Allyl 3 2 Phenylethoxy Benzamide
Systematic Structural Modifications and Their Impact on the Biological Profile
The biological activity of benzamide (B126) derivatives can be significantly altered by modifying three key regions: the N-substituent, the central benzamide ring, and the substituents on that ring. Structure-activity relationship (SAR) studies on related compounds provide a framework for predicting the impact of such changes.
The N-allyl group is a reactive moiety that can participate in various interactions. ontosight.ai Modifications to the N-substituent on the benzamide nitrogen are critical for modulating biological activity. In studies of benzamide-based histone deacetylase (HDAC) inhibitors, the nature of the group attached to the amide nitrogen was found to be crucial for activity. nih.gov For instance, replacing a simple N-substituent with a more complex amine-containing group can alter the compound's ability to chelate with metal ions in enzyme active sites, a key interaction for many inhibitors. nih.govresearchgate.net
Substituents on the benzamide phenyl ring also play a pivotal role. The 3-(2-phenylethoxy) group in the target compound contributes significantly to the molecule's lipophilicity and spatial arrangement. Research on benzamide inhibitors of Mycobacterium tuberculosis QcrB revealed that the substitution pattern on the benzamide core is critical. acs.org It was shown that electron-donating groups at the C-5 position (analogous to the C-3 position in the target compound) were generally favored, while strong electron-withdrawing groups like difluoromethyl led to a significant decrease in potency. acs.org However, in other series, electron-withdrawing groups like chlorine or nitro-groups were found to decrease anti-proliferative activity. nih.gov This highlights that the optimal substitution depends on the specific biological target.
Modifications to the phenylethyl portion of the 2-phenylethoxy group can also fine-tune activity. In one study, adding an electron-rich methoxy (B1213986) group to the phenylethyl ring improved the selectivity index of the compound against M. tuberculosis by maintaining potency while reducing cytotoxicity. acs.org The addition of fluorine atoms to the phenylethyl ring also led to a significant improvement in potency, demonstrating that even subtle electronic changes in this region can have a profound effect. acs.org
| Compound Analogue | Modification | Target/Assay | Activity (IC90/CC50 in µM) | Key Finding |
|---|---|---|---|---|
| Analogue 1 (cf. 4o) | Monofluoro on phenylethyl ring | M. tuberculosis QcrB | IC90 = 0.35 | Baseline activity with electron-withdrawing group. |
| Analogue 2 (cf. 16) | Difluoro on phenylethyl ring | M. tuberculosis QcrB | IC90 = 0.13 | Adding a second fluorine atom improves potency ~3-fold. |
| Analogue 3 (cf. 4z) | Monofluoro on benzamide core (C-5) | M. tuberculosis QcrB | IC90 = 68 | Strong electron-deficient group on benzamide core significantly decreases potency. |
| Analogue 4 (cf. 4za) | Difluoro on benzamide core (C-5) | M. tuberculosis QcrB | IC90 = 12 | Strong electron-deficient group on benzamide core significantly decreases potency. |
| Analogue 5 (cf. 18) | Methoxy group on phenylethyl ring | M. tuberculosis QcrB / HepG2 Cytotoxicity | IC90 = 0.85 / CC50 = 11 | Addition of an electron-donating group improves the selectivity index. |
Design and Synthesis of Novel Analogues with Optimized Properties
The design of novel benzamide analogues often employs computational methods to predict the effect of structural changes. Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis can generate contour maps that suggest where steric bulk or specific electronic properties (electron-donating or -withdrawing) are favorable for enhancing biological activity. leidenuniv.nlscispace.com Another design strategy is the "tail approach," where a flexible linker is used to attach various chemical groups to the main aromatic ring, allowing the molecule to probe and interact with different regions of a target's active site. nih.gov
The synthesis of benzamide derivatives typically involves the coupling of a substituted benzoic acid with a corresponding amine. A common method is the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HBTU/HATU to facilitate the formation of the amide bond. acs.org For instance, to synthesize analogues of N-allyl-3-(2-phenylethoxy)benzamide, 3-(2-phenylethoxy)benzoic acid would be activated and then reacted with a series of different amines to replace the N-allyl group.
Alternatively, modifications can be introduced on the benzoic acid portion first. For example, various substituted phenylethanols can be reacted with a suitable hydroxybenzoic acid ester via a Mitsunobu reaction to generate a library of ether-linked precursors. acs.org Subsequent hydrolysis of the ester to the carboxylic acid, followed by amide coupling with allylamine (B125299), would yield a range of analogues with modifications on the phenylethoxy tail. acs.orgacs.org
| Synthetic Strategy | Key Reaction | Description | Reference |
|---|---|---|---|
| Amine Modification | Amide Coupling (e.g., HATU, CDI) | A single substituted benzoic acid is reacted with a diverse library of amines to explore the impact of the N-substituent. | acs.orgnih.gov |
| Benzoic Acid Modification | Mitsunobu or Williamson Ether Synthesis | A hydroxybenzoic acid ester is reacted with various alcohols to create a library of ether-linked precursors before amide formation. | acs.org |
| Boron-Containing Analogues | Nucleophilic Substitution / Ligand Switch | Specialized synthesis to create bioisosteres, such as replacing a key functional group with a boron-containing moiety like a benzoxaborole. | acs.org |
| Heterocyclic Core Formation | Ruthenium-catalyzed C-H activation | Advanced methods to construct complex, fused heterocyclic systems from simpler benzamide precursors. | acs.org |
These rational design and synthetic strategies enable the systematic exploration of the chemical space around a lead compound, leading to the identification of analogues with optimized potency, selectivity, and drug-like properties.
Future Directions and Therapeutic Potential of N Allyl 3 2 Phenylethoxy Benzamide
Advancements in Stereoselective and Efficient Synthetic Pathways
The development of stereoselective and efficient synthetic methodologies is paramount for the cost-effective production of enantiomerically pure N-allyl-3-(2-phenylethoxy)benzamide, which is crucial for detailed pharmacological evaluation. Current synthetic strategies for related N-allyl benzamides can be adapted and optimized for this specific compound.
One promising approach involves the stereoselective oxidative cyclization of N-allyl benzamides to form oxazolines, a reaction that can proceed with high enantioselectivity. While not a direct synthesis of the final compound, this method provides a chiral intermediate that can be further elaborated. For instance, a synthesis of (S)-2-(allyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide has been reported, which shares the allyloxy and benzamide (B126) functionalities mdpi.com. The key steps in such a synthesis could involve the reaction of 3-(2-phenylethoxy)benzoic acid with a chiral auxiliary, followed by N-allylation.
Future advancements in this area will likely focus on the development of novel catalytic systems that can achieve high yields and enantioselectivities in a single step. This could include the use of transition metal catalysts, such as palladium or rhodium, which have shown great promise in asymmetric synthesis. The development of enzymatic resolutions or desymmetrization approaches could also provide efficient routes to the desired enantiomer.
A potential synthetic route, adapted from existing literature on related benzamides, is outlined below:
| Step | Reaction | Reagents and Conditions | Potential for Stereoselectivity |
| 1 | Etherification | 3-Hydroxybenzoic acid, Phenethyl bromide, Base (e.g., K2CO3) | Not applicable |
| 2 | Amide Coupling | 3-(2-Phenylethoxy)benzoic acid, Allylamine (B125299), Coupling agent (e.g., DCC, EDC) | Not applicable |
| 3 | Asymmetric N-allylation | 3-(2-Phenylethoxy)benzamide, Chiral allylating agent or catalyst | High |
It is important to note that while these general strategies are applicable, specific reaction conditions would need to be optimized for the synthesis of this compound.
Exploration of Novel Biological Targets and Therapeutic Indications
The structural features of this compound, particularly the N-allyl and phenylethoxy moieties, suggest several potential biological targets and therapeutic applications. The benzamide class of compounds is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties ontosight.ainih.govnih.govnih.gov.
Opioid Receptors: A significant body of research points to the potential of N-allyl benzamide derivatives as modulators of opioid receptors. For example, a series of 3-(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides have been identified as potent agonists of both the mu (µ) and delta (δ) opioid receptors nih.gov. Another study demonstrated that (+/-)-4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide exhibits selective binding to the δ-opioid receptor nih.gov. These findings strongly suggest that this compound should be investigated for its potential as an analgesic or for the treatment of other conditions mediated by the opioid system.
Serotonin (B10506) Receptors: The phenethylamine (B48288) substructure within this compound is a common feature in ligands for serotonin (5-HT) receptors. N-benzyl phenethylamines, for instance, have been shown to be potent 5-HT2A receptor agonists nih.gov. The exploration of this compound's activity at various 5-HT receptor subtypes could uncover novel therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety, or migraine mdpi.comnih.govdrugbank.com.
Peroxisome Proliferator-Activated Receptors (PPARs): Substituted N-(phenethyl)benzamide derivatives have been patented as PPARδ activators, with potential applications in treating metabolic disorders like dyslipidemia, atherosclerosis, obesity, and type 2 diabetes google.com. The structural similarity of this compound to these compounds makes PPARs attractive targets for investigation nih.govnih.gov.
The following table summarizes the potential biological targets and associated therapeutic indications for this compound based on studies of structurally related compounds:
| Potential Biological Target | Therapeutic Indication | Reference |
| Mu (µ) and Delta (δ) Opioid Receptors | Pain, Substance Abuse Disorders | nih.govnih.gov |
| Serotonin (5-HT) Receptors | Depression, Anxiety, Migraine | nih.govmdpi.comnih.govdrugbank.com |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Dyslipidemia, Atherosclerosis, Obesity, Type 2 Diabetes | google.comnih.govnih.gov |
Further preclinical studies are warranted to elucidate the specific biological targets and pharmacological profile of this compound.
Rational Design Strategies for Enhanced Potency, Selectivity, and Bioavailability (within preclinical scope)
Rational drug design strategies can be employed to optimize the potency, selectivity, and bioavailability of this compound. These strategies are guided by structure-activity relationship (SAR) studies of analogous compounds.
Enhancing Potency and Selectivity: SAR studies on related opioid receptor agonists have shown that modifications to the N-alkyl and N-aryl substituents on the benzamide core can significantly impact potency and selectivity nih.gov. For this compound, systematic variations of the N-allyl group (e.g., substitution on the allyl chain, replacement with other small alkyl groups) and the phenylethoxy moiety (e.g., substitution on the phenyl ring) could lead to enhanced affinity and selectivity for a specific biological target. For example, in a series of N-benzyl phenethylamines, substitution on the benzyl (B1604629) ring was found to modulate affinity for serotonin receptors nih.gov.
Improving Bioavailability: The bioavailability of a drug candidate is a critical parameter for its therapeutic success. Modifications to the physicochemical properties of this compound can be made to improve its absorption and metabolic stability. For instance, the introduction of polar functional groups or the use of bioisosteric replacements for certain parts of the molecule can enhance solubility and reduce metabolic degradation publish.csiro.auresearchgate.netnih.gov. The synthesis and evaluation of prodrugs could also be a viable strategy to improve oral bioavailability.
The table below outlines potential rational design strategies for this compound:
| Design Strategy | Rationale | Potential Outcome |
| Modification of the N-allyl group | Explore the impact of steric and electronic properties on receptor binding. | Enhanced potency and/or selectivity. |
| Substitution on the phenoxy ring | Modulate lipophilicity and electronic properties to optimize receptor interactions. | Improved potency and selectivity. |
| Isosteric replacement of the ether linkage | Alter the conformational flexibility and metabolic stability of the molecule. | Increased bioavailability. |
| Introduction of polar groups | Enhance aqueous solubility. | Improved absorption and bioavailability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
